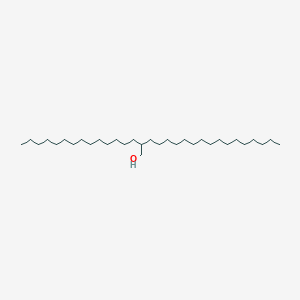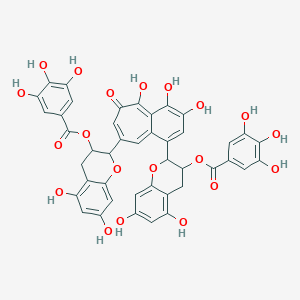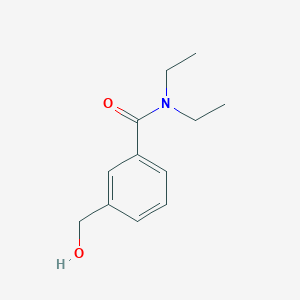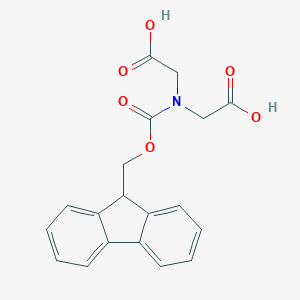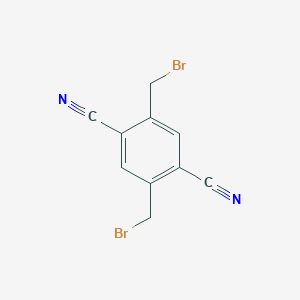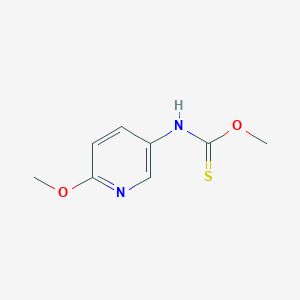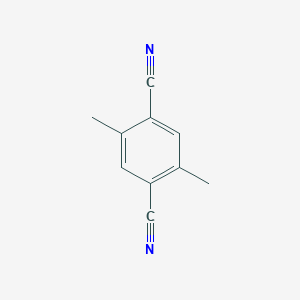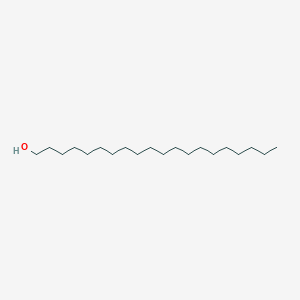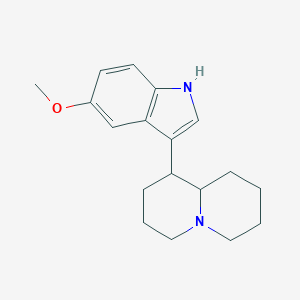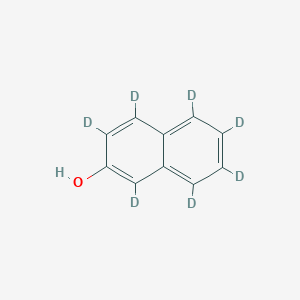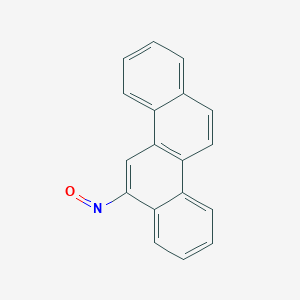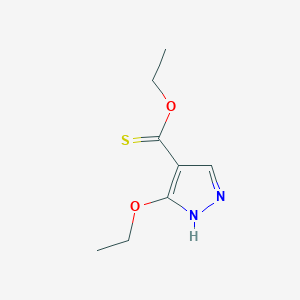
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate, also known as ethiprole, is a systemic insecticide used to control pests in agriculture. It belongs to the pyrazole group of chemicals and has a broad spectrum of activity against various insects, including beetles, caterpillars, and aphids. Ethiprole was first introduced in 2006 and has since been widely used in many countries.
Mécanisme D'action
Ethiprole acts by disrupting the nervous system of insects, specifically by targeting the nicotinic acetylcholine receptors. This leads to paralysis and ultimately death of the insect. The mechanism of action of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is similar to that of neonicotinoid insecticides, but with a different chemical structure.
Effets Biochimiques Et Physiologiques
Ethiprole has been shown to have a low toxicity to mammals, birds, and fish, but it can still have some effects on non-target organisms. Studies have shown that O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate can affect the behavior and reproduction of bees, which are important pollinators for many crops. Ethiprole can also have some effects on aquatic organisms, particularly invertebrates, which can be exposed to the chemical through runoff from agricultural fields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments is its high potency against a wide range of insect pests. This makes it a useful tool for studying insect physiology and behavior. However, one limitation of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is its potential effects on non-target organisms, which can confound the results of experiments. Careful consideration should be given to the dosage and exposure time when using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments.
Orientations Futures
There are several future directions for research on O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. One area of interest is the development of new formulations that can improve the efficacy and safety of the chemical. Another area of research is the effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on non-target organisms, particularly bees and aquatic invertebrates. Finally, there is a need for more studies on the long-term effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on the environment and human health.
Méthodes De Synthèse
The synthesis of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate involves several steps, starting with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. The final product is purified through recrystallization.
Applications De Recherche Scientifique
Ethiprole has been extensively studied for its insecticidal activity and its effects on non-target organisms. It has been found to be highly effective against a wide range of insect pests, including those that are resistant to other insecticides. Ethiprole has also been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to some of the older insecticides.
Propriétés
Numéro CAS |
119224-91-8 |
|---|---|
Nom du produit |
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate |
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
O-ethyl 5-ethoxy-1H-pyrazole-4-carbothioate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-11-7-6(5-9-10-7)8(13)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
DMAPXISQMTUBIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1)C(=S)OCC |
SMILES canonique |
CCOC1=C(C=NN1)C(=S)OCC |
Synonymes |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-,O-ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



